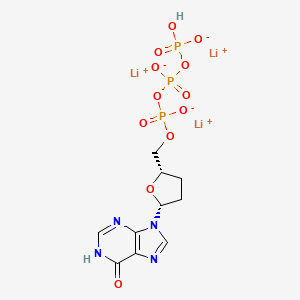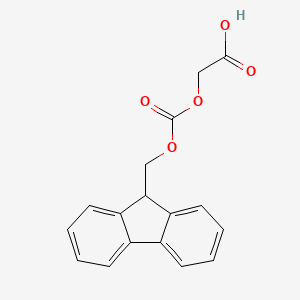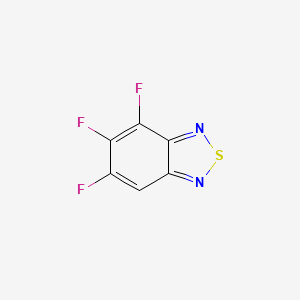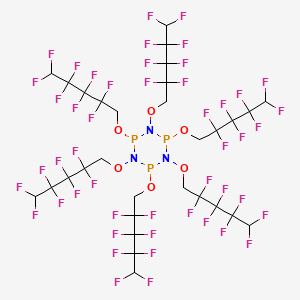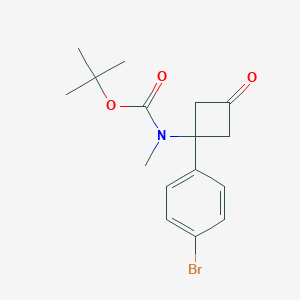
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group
Méthodes De Préparation
The synthesis of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves several steps. One common method includes the reaction of 4-bromophenyl isocyanate with tert-butyl 3-oxocyclobutylcarbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Applications De Recherche Scientifique
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-bromophenyl)carbamate: This compound shares the bromophenyl and carbamate groups but lacks the cyclobutyl moiety, making it less complex.
tert-Butyl (4-bromobenzyl)carbamate: Similar in structure but with a benzyl group instead of a cyclobutyl group, leading to different chemical properties and reactivity.
tert-Butyl (4-bromophenyl)ethylcarbamate: This compound has an ethyl group instead of a cyclobutyl group, affecting its biological activity and applications.
Propriétés
Formule moléculaire |
C16H20BrNO3 |
|---|---|
Poids moléculaire |
354.24 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(20)18(4)16(9-13(19)10-16)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 |
Clé InChI |
KNTUTLQYPQUTQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1(CC(=O)C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



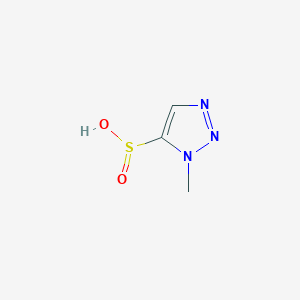

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
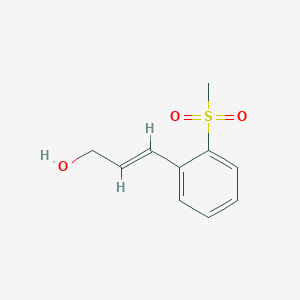
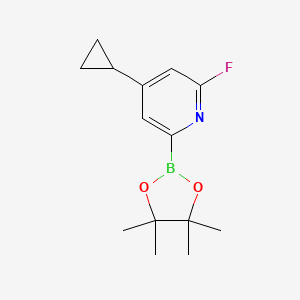
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
